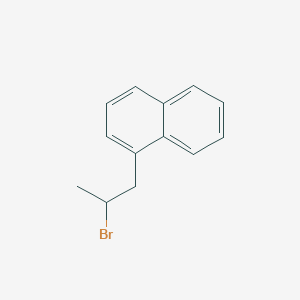

1-(2-Bromopropyl)naphthalene

CAS No.:

Cat. No.: VC18228975

Molecular Formula: C13H13Br

Molecular Weight: 249.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13Br |

|---|---|

| Molecular Weight | 249.15 g/mol |

| IUPAC Name | 1-(2-bromopropyl)naphthalene |

| Standard InChI | InChI=1S/C13H13Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3 |

| Standard InChI Key | TZWKBQJNXQAKPC-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=CC=CC2=CC=CC=C21)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physicochemical Properties

1-(2-Bromopropyl)naphthalene is distinguished by its naphthalene ring system, which confers aromatic stability, and a bromine atom positioned on the second carbon of a propyl side chain. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 249.15 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | 131–135°C |

The bromine atom’s electronegativity () and polarizability enhance the compound’s reactivity in substitution reactions, particularly at the benzylic position .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the naphthalene protons (7.2–8.5 ppm) and the bromopropyl chain. The benzylic proton adjacent to bromine resonates downfield (~3.8 ppm) due to deshielding effects. Infrared (IR) spectroscopy identifies C-Br stretching vibrations near 550–650 cm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via bromination of 1-(2-hydroxypropyl)naphthalene using hydrobromic acid () or phosphorus tribromide () under anhydrous conditions . An alternative route involves Friedel-Crafts alkylation of naphthalene with 1,2-dibromopropane in the presence of a Lewis acid catalyst (e.g., ).

Example Reaction:

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize yield (>85%) and purity (>98%) . Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Applications in Scientific Research

Organic Synthesis

The benzylic bromide moiety enables diverse transformations:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl structures .

-

Nucleophilic Substitution: Reactions with amines or thiols yield functionalized naphthalene derivatives .

Material Science

1-(2-Bromopropyl)naphthalene serves as a precursor for liquid crystals and polymers with tailored optoelectronic properties . Its rigid naphthalene core enhances thermal stability in polyimide matrices.

Comparative Analysis with Isomeric Analogues

1-(2-Bromopropyl)naphthalene vs. 1-(3-Bromopropyl)naphthalene

| Property | 1-(2-Bromopropyl)naphthalene | 1-(3-Bromopropyl)naphthalene |

|---|---|---|

| Molecular Weight | 249.15 g/mol | 249.15 g/mol |

| Boiling Point | Not reported | Not reported |

| Reactivity | Higher benzylic stability | Enhanced SN2 susceptibility |

The 2-bromo isomer exhibits slower SN2 reactivity due to steric hindrance, whereas the 3-bromo derivative undergoes faster substitution .

Future Research Directions

-

Toxicokinetic Studies: Elucidate metabolic pathways and bioaccumulation potential.

-

Green Synthesis: Develop solvent-free bromination methods using ionic liquids.

-

Polymer Applications: Explore copolymers for flexible electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume